molecular formula C16H22N6O2 B1432337 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide CAS No. 1675248-19-7

3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

Cat. No.: B1432337
CAS No.: 1675248-19-7
M. Wt: 330.38 g/mol
InChI Key: CRDMXSMPTHMXRD-PWSUYJOCSA-N
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Description

The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a class of compounds known for their diverse biological activities . It has been identified as a JAK1 selective inhibitor, which means it can selectively inhibit the activity of Janus Kinase 1 (JAK1), a protein that plays a crucial role in the signaling pathway of immune cells .


Synthesis Analysis

The synthesis of this compound is based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold . The synthetic methods and intermediates for the synthesis of this compound have been disclosed in a patent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[2,3-d]pyrimidine core and a piperidine ring. The pyrrolo[2,3-d]pyrimidine core is critical for its FLT3 and CDK inhibition activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide plays a crucial role in biochemical reactions by acting as an inhibitor of protein kinase B (PKB or Akt). This enzyme is a key component of intracellular signaling pathways that regulate cell growth and survival . The compound interacts with the pleckstrin homology (PH) domain of PKB, inhibiting its activation and subsequent signaling pathways . This inhibition is achieved through ATP-competitive binding, which prevents the phosphorylation of PKB and its downstream targets .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the PKB signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation, increased apoptosis, and altered cell cycle progression . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKB and its downstream targets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through ATP-competitive inhibition of PKB . The compound binds to the ATP-binding site of PKB, preventing its activation by phosphorylation . This binding interaction inhibits the kinase activity of PKB, leading to reduced phosphorylation of its downstream targets, such as GSK3β, FKHRL1, BAD, and mTOR . These changes result in altered cell proliferation, protein translation, and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively . Over time, the compound’s inhibitory effects on PKB signaling pathways persist, leading to sustained reductions in cell proliferation and increased apoptosis . These long-term effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including weight loss, organ toxicity, and altered hematological parameters . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the renal and hepatic pathways . These metabolic processes influence the compound’s pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on PKB within the appropriate cellular context .

Properties

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMXSMPTHMXRD-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
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3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
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3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
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3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
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3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
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3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

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